N-(N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycyl)glycine
Description
N-(N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycyl)glycine (CAS 3916-40-3), also known as phthalylglycylglycine or N-phthaloylglycylglycine, is a synthetic compound featuring a phthalimide (1,3-dioxoisoindole) core linked to a glycylglycine dipeptide via an acetyl bridge. Its structure comprises:
- A phthalimide group (C₈H₅NO₂), known for its electron-withdrawing properties and use in protecting amines.
- A glycylglycine dipeptide (C₄H₇N₂O₃), a simple peptide backbone.
- An acetyl linker (C₂H₃O) connecting the two moieties.
This compound is primarily utilized in peptide synthesis as a protective intermediate or a precursor for drug delivery systems. Its derivatives, such as tert-butyl esters, are employed in solid-phase synthesis due to enhanced solubility in organic solvents .
Properties
CAS No. |
93923-88-7 |
|---|---|
Molecular Formula |
C14H13N3O6 |
Molecular Weight |
319.27 g/mol |
IUPAC Name |
2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H13N3O6/c18-10(16-6-12(20)21)5-15-11(19)7-17-13(22)8-3-1-2-4-9(8)14(17)23/h1-4H,5-7H2,(H,15,19)(H,16,18)(H,20,21) |
InChI Key |
QPJQIQMWOUOCOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl Glycine Intermediate
- Starting materials: Phthalic anhydride and glycine or glycine derivatives.
- Reaction: Phthalic anhydride reacts with glycine to form the phthalimide-acetyl glycine intermediate.
- Conditions: Typically carried out under reflux in an appropriate solvent such as acetic acid or anhydrous conditions to promote ring closure and amide bond formation.
- Yield: Literature reports yields around 80-90% for similar phthalimide-glycine derivatives.
Peptide Coupling to Form the Glycyl-Glycine Moiety
- Coupling reagents: Commonly used peptide coupling agents such as dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), or carbodiimide with additives like hydroxybenzotriazole (HOBt) to improve coupling efficiency.
- Protecting groups: Amino groups may be protected with carbobenzoxy (Z) or other groups to prevent side reactions.
- Procedure: The phthalimide-acetyl glycine intermediate is coupled with glycine or glycine esters to extend the peptide chain.
- Purification: Crystallization or chromatographic techniques are used to isolate the product.
- Yields: Peptide coupling steps typically achieve yields between 85-95% depending on conditions.
Final Deprotection and Purification
- If protecting groups are used, they are removed under mild acidic or hydrogenolysis conditions.
- The final compound is purified by recrystallization or preparative chromatography.
- Characterization is performed by NMR, IR, and mass spectrometry to confirm structure and purity.
Representative Data Table of Preparation Steps
Research Findings and Optimization Notes
- The use of phthalic anhydride as a starting reagent is well-established for introducing the phthalimide moiety, which is stable and facilitates further peptide coupling.
- Peptide coupling efficiency can be enhanced by using additives like HOBt or by employing modern coupling reagents such as HATU or EDCI, which reduce racemization and side reactions.
- Continuous flow synthesis methods have been explored in industrial settings to improve reproducibility and scalability of such peptide-phthalimide conjugates.
- Crystallographic studies confirm the integrity of the phthalimide ring and peptide bonds in the final compound, supporting the robustness of the synthetic route.
Chemical Reactions Analysis
Peptide Coupling Reactions
The compound participates in peptide bond formation via coupling agents. A key reaction involves its ethyl ester derivative (Phth-Gly·Gly-OEt), synthesized using N-ethyl-5-phenylisoxazolium-3'-sulfonate as a coupling reagent in the presence of triethylamine. This method achieves an 88% yield under optimized conditions (0–5°C, 1–1.5 hours) .
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Peptide coupling | Isoxazolium salt, triethylamine, 0–5°C | Phth-Gly·Gly-OEt (ethyl ester) | 88% |
Hydrolysis Reactions
The terminal carboxylic acid group and amide bonds are susceptible to hydrolysis:
-
Acidic Hydrolysis : Strong acids (e.g., HCl) may cleave amide bonds, yielding glycine and phthalimide-acetyl fragments.
-
Basic Hydrolysis : Alkaline conditions (e.g., NaOH) could hydrolyze ester groups (if present) to free carboxylic acids.
Phthalimide Ring-Opening Reactions
The phthalimide moiety undergoes ring-opening under nucleophilic conditions:
-
Hydrazinolysis : Reaction with hydrazine (NH₂NH₂) cleaves the phthalimide ring, generating a primary amine derivative and phthalhydrazide .
Oxidation and Reduction
-
Oxidation : The glycine backbone may oxidize to form diketopiperazine derivatives under strong oxidizing agents (e.g., hydrogen peroxide).
-
Reduction : Sodium borohydride (NaBH₄) could reduce carbonyl groups, though steric hindrance from the phthalimide may limit reactivity.
Substitution Reactions
-
Acylation : The free amino group (if exposed after ring-opening) reacts with acyl chlorides to form N-acylated derivatives.
Stability and Side Reactions
-
Thermal Decomposition : Elevated temperatures (>200°C) may degrade the compound, releasing CO₂ and forming isoindole derivatives.
-
Photodegradation : UV exposure could destabilize the phthalimide ring, leading to radical intermediates.
Comparative Reactivity
The phthalimide group confers distinct reactivity compared to simpler peptides:
Scientific Research Applications
Medicinal Chemistry
N-(N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycyl)glycine has been studied for its potential as an inhibitor of protein-protein interactions (PPIs), particularly in the context of oxidative stress and inflammation. The compound's ability to modulate the Keap1-Nrf2 pathway is noteworthy.
Case Study: Keap1-Nrf2 Interaction
Research indicates that compounds from this series can inhibit the Keap1-Nrf2 PPI, which is crucial for regulating cellular defense mechanisms against oxidative stress. Inhibiting this interaction may have therapeutic implications for diseases such as cancer and neurodegenerative disorders .
Antioxidant Properties
The compound's structure suggests potential antioxidant activity. By upregulating Nrf2, it can enhance the expression of various antioxidant enzymes, contributing to cellular protection against oxidative damage.
Data Table: Antioxidant Enzyme Activation
| Compound | Enzyme Activated | Mechanism |
|---|---|---|
| This compound | Heme oxygenase-1 | Nrf2 activation |
| Other compounds | Superoxide dismutase | Various pathways |
Drug Development
The unique chemical structure of this compound allows for modifications that can lead to the development of novel therapeutics. Its derivatives have been explored for their efficacy in treating metabolic disorders and autoimmune diseases.
Case Study: Derivative Optimization
A study focused on optimizing derivatives of this compound showed promising results in enhancing binding affinity to target proteins involved in metabolic pathways . The optimization process involved structural modifications that improved solubility and bioavailability.
Mechanism of Action
The mechanism of action of N-(N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycyl)glycine involves its interaction with specific molecular targets. The phthalimide group can interact with proteins or enzymes, potentially inhibiting their activity. The glycine residues may facilitate binding to biological molecules, enhancing its efficacy .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural similarities with the target molecule, differing in substituents, functional groups, or peptide chain length:
*Note: The molecular formula of the target compound is inferred from structural analysis (see Section 1).
Detailed Comparative Analysis
Phthalimide vs. Indole Derivatives
- Target Compound : The phthalimide group enhances stability and electron-deficient character, making it suitable for protecting amines in peptide synthesis. Its planar aromatic structure may also facilitate π-π stacking in drug-receptor interactions .
- N-(3-Indoleacetyl)-glycine : The indole-3-acetyl group mimics indole-3-acetic acid (IAA), a natural auxin. This compound is used in plant biology to study growth regulation .
Key Difference: The substitution of phthalimide (non-biological) with indole (biologically active) alters the compound’s application scope.
Ester Derivatives
- tert-Butyl Ester Analog : The tert-butyl ester in CAS 7521-93-9 increases lipophilicity, improving solubility in organic solvents for solid-phase peptide synthesis. This modification is reversible under acidic conditions .
Thiol-Reactive Analog
- N-[2-(Benzoylthio)acetyl]-triglycine : The benzoylthio group introduces thiol reactivity, enabling conjugation with cysteine residues in proteins. The triglycine chain enhances water solubility compared to the target compound’s dipeptide .
Fluorinated and Heterocyclic Derivatives
- Fluorinated Isoindole Derivative (CAS 1190893-64-1): The addition of fluorine and oxadiazole groups improves metabolic stability and binding affinity to biological targets. Such modifications are common in antiviral/antiparasitic drug design .
Biological Activity
N-(N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycyl)glycine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Antioxidant Properties
Research indicates that compounds with similar structures have shown promising antioxidant activity. For instance, the inhibition of the Keap1-Nrf2 protein-protein interaction (PPI) is a significant mechanism through which these compounds exert their effects. The Nrf2 pathway is crucial for cellular defense against oxidative stress, making it a target for therapeutic intervention in various diseases related to oxidative damage .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Studies have demonstrated that certain derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This effect is particularly relevant in conditions like arthritis and other inflammatory diseases.
In Vitro Studies
A study published in the Journal of Medicinal Chemistry explored a series of derivatives based on the isoindole structure, revealing their effectiveness in inhibiting the Keap1-Nrf2 interaction. The most potent derivative exhibited an IC50 value in the low micromolar range, highlighting its potential as a therapeutic agent .
In Vivo Studies
In vivo studies using animal models have shown that compounds similar to this compound can reduce markers of oxidative stress and inflammation. For example, administration of these compounds led to decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increased levels of glutathione (GSH), an important antioxidant .
The primary mechanism through which this compound exerts its biological activity involves modulation of the Nrf2 signaling pathway. By preventing the degradation of Nrf2 via inhibition of its interaction with Keap1, this compound enhances the expression of antioxidant genes and detoxifying enzymes. This action helps to counteract oxidative stress and inflammation at the cellular level.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C23H28N4O6 |
| Molecular Weight | 428.50 g/mol |
| Antioxidant Activity | IC50 < 5 μM |
| Anti-inflammatory Action | Decreased COX activity |
Q & A
What are the common synthetic routes for N-(N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycyl)glycine?
Basic Research Question
The synthesis typically involves a multi-step approach:
Phthalimide Activation : React phthalic anhydride with glycine to form the phthaloyl-glycine intermediate via condensation .
Acylation : Introduce the acetyl group using chloroacetyl chloride or similar reagents to generate the (1,3-dioxoisoindolin-2-yl)acetyl moiety.
Glycine Coupling : Employ coupling agents like EDC/NHS (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxysuccinimide) to attach the second glycine residue, ensuring minimal racemization .
Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to reduce by-products such as unreacted intermediates or oligomers .
How can researchers characterize the purity and structure of this compound?
Basic Research Question
Analytical Methods :
- HPLC : Use reverse-phase chromatography with UV detection (λ ~254 nm) to assess purity. Mobile phases often combine acetonitrile and trifluoroacetic acid .
- Spectroscopy :
- IR Spectroscopy : Confirm carbonyl stretches (C=O) from the phthalimide (1770–1710 cm⁻¹) and amide bonds (1650–1550 cm⁻¹) .
- NMR : ¹H NMR (DMSO-d₆) identifies glycine residues (δ 3.8–4.2 ppm for CH₂ groups) and aromatic protons from the phthalimide (δ 7.6–8.0 ppm). ¹³C NMR resolves carbonyl carbons (δ 165–175 ppm) .
What challenges arise in purification, and how can they be addressed?
Advanced Research Question
Challenges :
- By-Product Formation : Incomplete acylation or dimerization during glycine coupling.
- Solubility Issues : Limited solubility in polar solvents due to the hydrophobic phthalimide group.
Solutions : - Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane.
- Recrystallization : Optimize solvent systems (e.g., DMF/water mixtures) to enhance crystal formation .
How can spectroscopic techniques distinguish between glycine residues?
Advanced Research Question
Differentiation Strategies :
- DEPT-135 NMR : Identifies CH₂ groups in glycine residues (δ 3.8–4.2 ppm) versus quaternary carbons in the phthalimide.
- 2D NMR (HSQC, HMBC) : Correlate proton and carbon signals to map connectivity, distinguishing the acetyl-glycyl linkage from the phthalimide-glycine bond .
- Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₄H₁₁N₃O₆; expected [M+H]⁺ = 324.0722) and fragment patterns to validate the structure .
How does the phthalimide moiety influence biological activity?
Advanced Research Question
Mechanistic Insights :
- Hydrophobicity : Enhances membrane permeability, as seen in related hypoglycemic agents targeting sulfonylurea receptors .
- Electron-Withdrawing Effect : The phthalimide’s electron-deficient aromatic ring may stabilize charge-transfer interactions with biological targets, such as pancreatic β-cell ion channels .
Validation : Conduct comparative studies with non-phthalimide analogues to isolate its contribution to activity.
What in vitro models assess hypoglycemic potential?
Advanced Research Question
Experimental Design :
Insulin Secretion Assays : Use MIN6 β-cells or isolated pancreatic islets to measure glucose-stimulated insulin release .
Molecular Docking : Simulate interactions with SUR1 (sulfonylurea receptor 1) using software like AutoDock, focusing on the phthalimide’s role in binding affinity .
Kinetic Studies : Compare inhibition constants (Kᵢ) against known meglitinides (e.g., repaglinide) to evaluate competitive binding .
How can conflicting solubility data be resolved during formulation?
Advanced Research Question
Contradiction Analysis :
- Issue : Discrepancies in solubility profiles across studies (e.g., DMSO vs. aqueous buffers).
- Approach :
- Solubility Parameters : Calculate Hansen solubility parameters to identify optimal solvents.
- Co-Solvency : Test mixtures like PEG-400/water to enhance solubility without destabilizing the compound .
- Dynamic Light Scattering (DLS) : Monitor aggregation in real-time to refine formulation conditions.
What strategies mitigate racemization during synthesis?
Advanced Research Question
Racemization Control :
- Low-Temperature Reactions : Conduct couplings at 0–4°C to minimize base-catalyzed enantiomerization.
- Chiral Auxiliaries : Use tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups for glycine residues .
- Circular Dichroism (CD) : Monitor optical activity post-synthesis to confirm stereochemical integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
